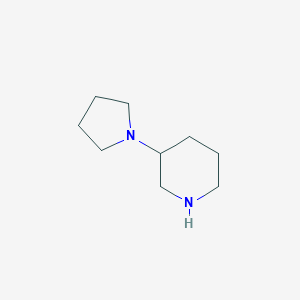

3-(Pirrolidin-1-il)piperidina

Descripción general

Descripción

3-(Pyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its conformational rigidity and potential biological activities. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.

Aplicaciones Científicas De Investigación

3-(Pyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mecanismo De Acción

Target of Action

3-(Pyrrolidin-1-yl)piperidine is a conformationally rigid diamine It’s known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives have been used to explore the pharmacophore space due to sp3-hybridization .

Pharmacokinetics

The synthesis of this compound has been described, which could potentially impact its bioavailability .

Result of Action

It’s known that the pyrrolidine ring and its derivatives have been used to obtain compounds with various biological profiles .

Action Environment

The synthesis of this compound has been described, which could potentially be influenced by environmental factors .

Análisis Bioquímico

Biochemical Properties

The pyrrolidine ring in 3-(Pyrrolidin-1-yl)piperidine is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Compounds with a pyrrolidine ring have been reported to have various effects on cells . For instance, some pyrrolidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Molecular Mechanism

It is known that the pyrrolidine ring is one of the most significant features of the compound, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the known methods for synthesizing 3-(Pyrrolidin-1-yl)piperidine involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process can be broken down into the following steps :

Condensation Reaction: 3-aminopyridine is condensed with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. The reaction mixture is refluxed for 12 hours, followed by cooling, neutralization, and extraction to yield pyrrolylpyridine.

Catalytic Hydrogenation: The pyrrolylpyridine is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in methanol with the addition of hydrochloric acid to enhance the hydrogenation process. This results in the formation of 3-(Pyrrolidin-1-yl)piperidine.

Industrial Production Methods

The industrial production of 3-(Pyrrolidin-1-yl)piperidine typically involves scaling up the above-mentioned synthetic route. The use of palladium on carbon as a catalyst and the addition of hydrochloric acid are crucial for achieving high yields and purity. The process is optimized to ensure cost-effectiveness and scalability for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: N-oxides of 3-(Pyrrolidin-1-yl)piperidine.

Reduction: Hydrogenated derivatives with varying degrees of saturation.

Substitution: Functionalized derivatives with different substituents on the nitrogen atoms.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler analog with only a five-membered nitrogen-containing ring.

Piperidine: Another analog with a six-membered nitrogen-containing ring.

N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness

3-(Pyrrolidin-1-yl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, which confer distinct conformational and electronic properties. This dual-ring structure enhances its versatility as a scaffold for drug development and other applications.

Actividad Biológica

3-(Pyrrolidin-1-yl)piperidine, a compound with the chemical formula C11H18N2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Pyrrolidin-1-yl)piperidine features a piperidine ring substituted with a pyrrolidine group. This structural configuration enhances its interaction with various biological targets, particularly neurotransmitter receptors.

The biological activity of 3-(Pyrrolidin-1-yl)piperidine is primarily attributed to its ability to modulate neurotransmitter systems. It acts as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The compound's dual-ring structure allows it to interact effectively with both dopaminergic and serotonergic pathways, which are crucial in treating conditions such as depression and anxiety disorders.

Biological Activity Overview

Research indicates that 3-(Pyrrolidin-1-yl)piperidine exhibits significant biological activity across several domains:

- Neuropharmacological Effects : The compound has been studied for its effects on central nervous system (CNS) activity, showing promise in alleviating symptoms associated with mood disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against resistant strains of Candida auris, indicating its utility in infectious disease contexts .

- Anticancer Potential : Investigations into the compound's ability to inhibit cancer cell proliferation have shown encouraging results, particularly through mechanisms involving apoptosis induction .

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Study :

In a study assessing the antidepressant-like effects of 3-(Pyrrolidin-1-yl)piperidine, researchers found that administration led to significant reductions in despair behavior in rodent models. The compound's interaction with serotonin receptors was highlighted as a key mechanism for its efficacy. -

Antifungal Efficacy :

A series of derivatives based on piperidine were synthesized and tested against clinical isolates of Candida auris. Among them, those incorporating the 3-(Pyrrolidin-1-yl)piperidine structure showed promising antifungal activity, suggesting that modifications can enhance efficacy against resistant strains . -

Anticancer Properties :

The compound was evaluated in vitro against various cancer cell lines, demonstrating the ability to induce cell cycle arrest and apoptosis. This effect was linked to the inhibition of specific kinases involved in cancer progression .

Propiedades

IUPAC Name |

3-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRVXZMXCPNZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.